molecular formula C7H3Br3F2 B13021341 1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene

1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene

Cat. No.: B13021341
M. Wt: 364.81 g/mol
InChI Key: QAJGAKDTBVFHHT-UHFFFAOYSA-N
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Description

1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of two bromine atoms, one bromomethyl group, and two fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene typically involves multiple steps, including halogenation and substitution reactions. One common method involves the bromination of a precursor compound using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include solvents like dichloromethane or acetic acid and are carried out at controlled temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its halogenated structure can mimic certain biological molecules, aiding in the development of pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. .

Mechanism of Action

The mechanism by which 1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene exerts its effects depends on the specific reaction or application. In chemical reactions, the bromine atoms and bromomethyl group act as reactive sites for nucleophilic or electrophilic attack. The fluorine atoms can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.

In biological systems, the compound can interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene can be compared with other halogenated benzenes, such as:

The uniqueness of this compound lies in its combination of bromine, bromomethyl, and fluorine groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1,4-dibromo-3-(bromomethyl)-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3F2/c8-2-3-6(10)5(11)1-4(9)7(3)12/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJGAKDTBVFHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CBr)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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